
1-(3-Fluoro-5-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives from 1-(3-Fluoro-5-methoxyphenyl)ethanone involves various methods, including the Gewald synthesis technique and Vilsmeier-Haack reaction, leading to compounds with antimicrobial activity (Puthran et al., 2019). Another approach includes the condensation of 4-fluorobenzaldehyde with 1-(4-methoxyphenyl)ethanone using sonochemical methods, which has proven to be an energy-efficient technique (Jarag et al., 2011).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of derivatives have been investigated both experimentally and theoretically, revealing the importance of hyper-conjugative interactions and charge delocalization for the molecule's stability. The HOMO and LUMO analysis indicates charge transfer within these molecules (Mary et al., 2015).
Chemical Reactions and Properties
Reactivity studies show that this compound can undergo various chemical reactions to form novel compounds. For example, its reaction with dimethyl oxalate in the presence of sodium methylate produces complex molecules with potential for further functionalization (Pimenova et al., 2003).
Physical Properties Analysis
Investigations into the physical properties, such as crystallization and thermal stability, of derivatives of this compound have been conducted. These studies contribute to understanding the compound's suitability for various applications in materials science (Shruthi et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and conditions, have been extensively studied. These analyses provide insights into the potential utility of this compound and its derivatives in synthesizing compounds with desirable biological and physical properties (Zhou Yu, 2002).
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-fluoro-5-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6(11)7-3-8(10)5-9(4-7)12-2/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFKUZHHUNUCPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

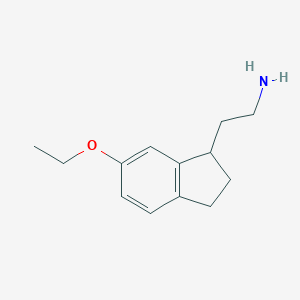
![4-[(4-Aminophenyl)(113C)methyl]aniline](/img/structure/B64329.png)
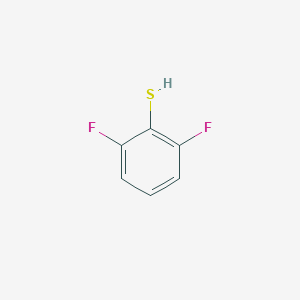

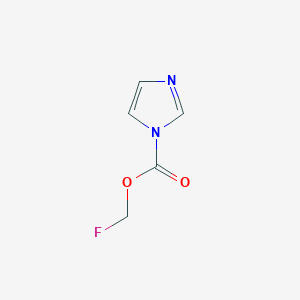
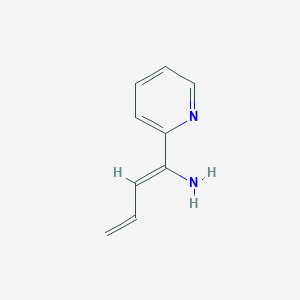
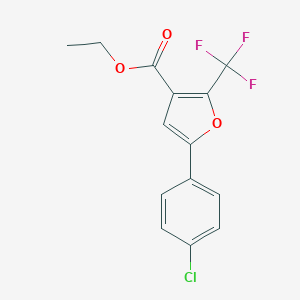
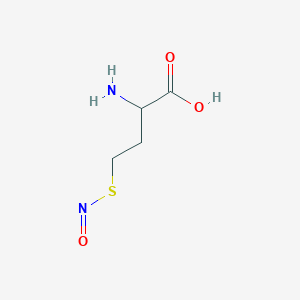
![Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI)](/img/structure/B64344.png)
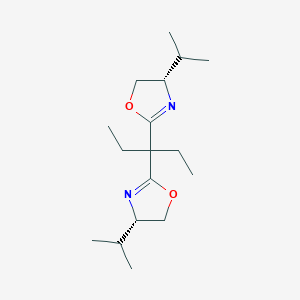

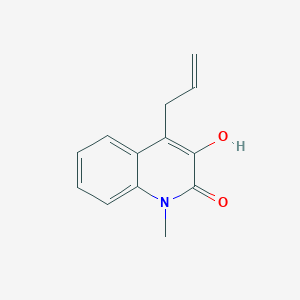

![3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B64360.png)